N-(2-chloro-4-methylphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core, where a benzene ring is linked to a carbonyl group (C=O) which is further bonded to a nitrogen atom (N) Attached to the nitrogen is a substituted phenyl ring with a chlorine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-3-methylbenzamide typically involves the reaction of 2-chloro-4-methylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-methylphenyl)methanesulfonamide: Similar in structure but with a sulfonamide group instead of a benzamide group.
2,4-Dichloro-N-(2-chloro-4-methylphenyl)benzamide: Contains additional chlorine atoms on the benzene ring.
Uniqueness
N-(2-chloro-4-methylphenyl)-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H14ClNO |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-11(2)9-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
JLWWBSIBZAAOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.